molecular formula C24H22F2N2O4 B385155 N-[(3-ethoxy-4-methoxyphenyl)[(2-fluorophenyl)formamido]methyl]-2-fluorobenzamide CAS No. 618860-99-4

N-[(3-ethoxy-4-methoxyphenyl)[(2-fluorophenyl)formamido]methyl]-2-fluorobenzamide

Cat. No.: B385155
CAS No.: 618860-99-4
M. Wt: 440.4g/mol
InChI Key: LJZNQWIOJCJTBP-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-4-methoxyphenyl)[(2-fluorophenyl)formamido]methyl]-2-fluorobenzamide is a complex organic compound characterized by the presence of multiple functional groups, including ethoxy, methoxy, fluorophenyl, and formamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-4-methoxyphenyl)[(2-fluorophenyl)formamido]methyl]-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Amide Bond: The initial step involves the reaction of 3-ethoxy-4-methoxyaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3-ethoxy-4-methoxy-N-(2-fluorobenzoyl)aniline.

    Formylation: The intermediate is then subjected to formylation using formic acid or a formylating agent like formamide to introduce the formamido group.

    Final Coupling: The formylated intermediate undergoes a coupling reaction with 2-fluorobenzoyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amide and formamido groups, potentially converting them into amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(3-ethoxy-4-methoxyphenyl)[(2-fluorophenyl)formamido]methyl]-2-fluorobenzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug design and development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-[(3-ethoxy-4-methoxyphenyl)[(2-fluorophenyl)formamido]methyl]-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-ethoxy-4-methoxyphenyl)[(2-chlorophenyl)formamido]methyl]-2-chlorobenzamide
  • N-[(3-ethoxy-4-methoxyphenyl)[(2-bromophenyl)formamido]methyl]-2-bromobenzamide
  • N-[(3-ethoxy-4-methoxyphenyl)[(2-iodophenyl)formamido]methyl]-2-iodobenzamide

Uniqueness

Compared to similar compounds, N-[(3-ethoxy-4-methoxyphenyl)[(2-fluorophenyl)formamido]methyl]-2-fluorobenzamide exhibits unique properties due to the presence of fluorine atoms Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N2O4/c1-3-32-21-14-15(12-13-20(21)31-2)22(27-23(29)16-8-4-6-10-18(16)25)28-24(30)17-9-5-7-11-19(17)26/h4-14,22H,3H2,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZNQWIOJCJTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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